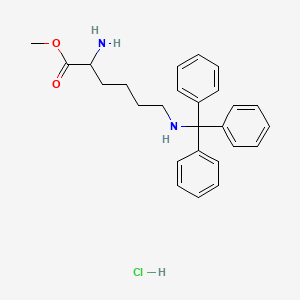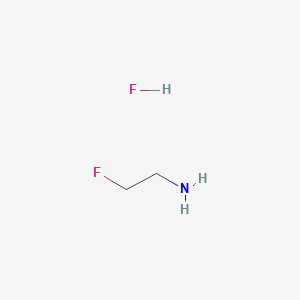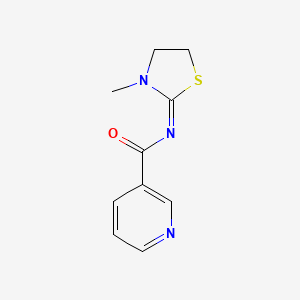
N-(3-Methyl-2-thiazolidinylidene)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-2-thiazolidinylidene)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazolidine ring fused with a nicotinamide moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-thiazolidinylidene)nicotinamide typically involves the reaction of nicotinamide with 3-methyl-2-thiazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methyl-2-thiazolidinylidene)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds.
Aplicaciones Científicas De Investigación
N-(3-Methyl-2-thiazolidinylidene)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-2-thiazolidinylidene)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as indoleamine-N-methyltransferase, which plays a role in the biosynthesis of dimethyltryptamine . This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis-(3-methyl-2-thiazolidinylidene)succinamide: This compound shares a similar thiazolidine structure and exhibits comparable biological activities.
2-Imino-3-Methylthiazolidine:
Uniqueness
N-(3-Methyl-2-thiazolidinylidene)nicotinamide is unique due to its specific combination of a thiazolidine ring and a nicotinamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and modulate metabolic pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
65400-79-5 |
|---|---|
Fórmula molecular |
C10H11N3OS |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
N-(3-methyl-1,3-thiazolidin-2-ylidene)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c1-13-5-6-15-10(13)12-9(14)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3 |
Clave InChI |
ZLMLIUNCFWMYBB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCSC1=NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)

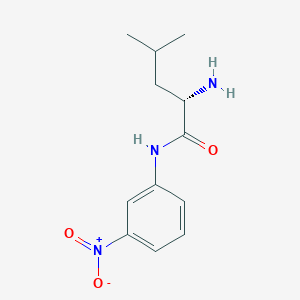


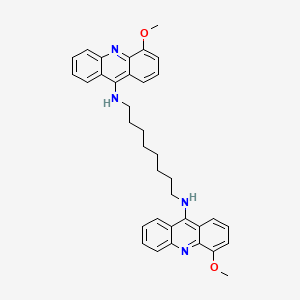

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
